2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate
Description
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is an ester derivative of the nitroimidazole scaffold, structurally related to metronidazole, a well-known antimicrobial agent. The compound features a 2-methyl-5-nitroimidazole core linked via an ethyl spacer to a 4-fluorobenzoate group. This modification enhances lipophilicity and may influence pharmacokinetic properties, such as membrane permeability and metabolic stability . The nitroimidazole moiety is critical for anaerobic antibacterial and antiparasitic activity, while the 4-fluorobenzoate ester introduces steric and electronic effects that modulate target interactions.
Properties
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl 4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c1-9-15-8-12(17(19)20)16(9)6-7-21-13(18)10-2-4-11(14)5-3-10/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUGMOOCRUVYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reagent Selection and Stoichiometric Considerations
The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate begins with metronidazole (171 mg, 1.0 mmol) and 4-fluorobenzoic acid (1.2 equivalents) as primary substrates. Dicyclohexylcarbodiimide (DCC, 245 mg, 1.2 mmol) serves as a carboxyl-activating agent, while 4-dimethylaminopyridine (DMAP, 0.35 mmol) catalyzes the esterification in dichloromethane (DCM, 10 mL). The use of DCC ensures the formation of an active O-acylisourea intermediate, which reacts with the hydroxyl group of metronidazole to form the desired ester. Stoichiometric excess of 4-fluorobenzoic acid (1.2 equiv.) drives the reaction to completion, minimizing side products.
Reaction Conditions and Kinetic Profile
The reaction proceeds at room temperature (25°C) over 40–45 hours, as monitored by thin-layer chromatography (TLC). Prolonged reaction times are necessary to achieve high conversion rates due to the steric hindrance imposed by the imidazole ring of metronidazole. Quenching with 0.5 M HCl (20 mL) neutralizes unreacted DCC, forming dicyclohexylurea (DCU), which is removed during workup. Subsequent basification with saturated sodium bicarbonate ensures protonation of residual acid, facilitating extraction into DCM.
Workup and Purification Strategies
Extraction and Solvent Removal
The crude product is extracted with DCM (3 × 15 mL), and the combined organic layers are dried over anhydrous sodium sulfate. Rotary evaporation under reduced pressure yields a viscous residue, which is subjected to column chromatography on silica gel with a gradient eluent (ethyl acetate:hexane, 3:7 to 7:3). This step removes DCU and unreacted starting materials, affording the pure ester derivative in 85% yield.
Crystallization and Crystal Growth
Recrystallization from slow evaporation of DCM produces colorless block-shaped crystals suitable for X-ray diffraction. The choice of DCM as a solvent ensures moderate solubility at room temperature, enabling controlled nucleation and growth. Crystals are harvested after 7–10 days, with dimensions of 0.50 × 0.29 × 0.16 mm.
Structural Characterization and Crystallographic Analysis
Molecular Geometry and Dihedral Angles
The title compound crystallizes in the monoclinic space group Cc with unit cell parameters a = 8.9669 Å, b = 18.784 Å, c = 7.8288 Å, and β = 99.684°. The benzene (C1–C6) and imidazole (N1/C10/C11/N2/C12) rings exhibit planarity, with a dihedral angle of 32.77° between their mean planes. This non-coplanar arrangement minimizes steric clashes between the fluorobenzoyl and imidazole moieties.
Table 1: Selected Bond Lengths and Angles
| Parameter | Value (Å or °) |
|---|---|
| O1–C7 | 1.195 (3) |
| O2–C7 | 1.349 (3) |
| N1–C12 | 1.349 (3) |
| C7–O2–C8 | 117.1 (2) |
| C12–N1–C10 | 104.7 (2) |
Hydrogen Bonding and Crystal Packing
Intermolecular C–H···O hydrogen bonds (e.g., C1–H1A···O1, 2.57 Å) stabilize the crystal lattice, forming a three-dimensional network. The nitro group (O3–N3–O4) participates in weak C–H···O interactions, further enhancing structural rigidity.
Mechanistic Insights into the Esterification Process
Role of DCC and DMAP
DCC activates 4-fluorobenzoic acid via nucleophilic attack by the carbonyl oxygen, generating an O-acylisourea intermediate. DMAP, a strong Lewis base, accelerates this step by deprotonating the intermediate, facilitating nucleophilic substitution by the metronidazole hydroxyl group. The mechanism avoids racemization, making it suitable for chiral substrates.
Side Reactions and Byproduct Formation
The primary byproduct, DCU, precipitates upon HCl quenching and is removed via filtration. Trace amounts of unreacted metronidazole are eliminated during chromatography, as evidenced by TLC analysis.
Comparative Analysis with Alternative Esterification Methods
While the DCC/DMAP system is highly effective, other methods such as Steglich esterification or carbodiimide derivatives (e.g., EDCI) could theoretically be employed. However, the reported method’s 85% yield and minimal purification steps make it superior for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the benzoate ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often under basic conditions.
Major Products
Reduction: The major product of reduction is 2-(2-methyl-5-amino-1H-imidazol-1-yl)ethyl 4-fluorobenzoate.
Substitution: Depending on the nucleophile used, various substituted benzoate derivatives can be formed.
Scientific Research Applications
Tumor Hypoxia Imaging
One of the primary applications of this compound is in the field of tumor hypoxia imaging . The nitroimidazole group is known for its ability to selectively accumulate in hypoxic cells, making it useful for imaging techniques such as Positron Emission Tomography (PET). This property allows for the identification and characterization of tumor microenvironments that are deficient in oxygen, which is critical for effective cancer treatment planning .
Radiopharmaceutical Development
The compound can be synthesized as a radiolabeled version using isotopes such as fluorine-18. This radiolabeling enhances its utility in nuclear medicine , particularly for non-invasive imaging of tumors. Research has demonstrated that derivatives of nitroimidazoles can be effectively labeled with fluorine-18, leading to compounds that retain their biological activity while providing valuable imaging capabilities .
Antimicrobial Activity
The imidazole ring in the compound contributes to its antimicrobial properties . Studies have indicated that similar nitroimidazole compounds exhibit significant activity against anaerobic bacteria and protozoa, suggesting potential applications in treating infections caused by these pathogens .
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate involves the reduction of the nitro group to an active intermediate that can interact with biological macromolecules. This interaction can lead to the disruption of DNA synthesis and repair in microorganisms, resulting in antimicrobial activity. The molecular targets include enzymes involved in DNA replication and repair pathways.
Comparison with Similar Compounds
Antimicrobial and Antiparasitic Activity
- Quinoline-Metronidazole Hybrids: Compounds such as quinoline hybrid 1 (Figure 4 in ) exhibit enhanced anti-leishmanial activity compared to the target compound. This is attributed to dual mechanisms: nitroimidazole-derived nitrogen oxide (NO) release and quinoline-mediated DNA intercalation. Hybrid 1 showed >90% inhibition of Leishmania donovani promastigotes, correlating with elevated intracellular NO and reactive oxygen species (ROS) levels .
- Sulfonyl-Tethered Benzoates : Derivatives like 10i and 10j (sulfonyl-linked 3,5-dimethylbenzoate and 4-tert-butylbenzoate) demonstrated potent leishmanicidal activity, with structural analysis suggesting that sulfonyl groups improve solubility and target binding compared to the ethyl linker in the target compound .
Anticancer Activity
- Schiff Base Derivatives : Compound 103d, a Schiff base derived from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide, showed potent EGFR inhibition (IC₅₀ = 0.37 μM) and antiproliferative effects. The acetohydrazide moiety likely enhances hydrogen bonding with kinase domains, a feature absent in the benzoate ester of the target compound .
Central Nervous System (CNS) Activity
- Acetamide Derivatives (OL1-OL8) : Replacing the benzoate ester with an N-(2-chlorophenyl)acetamide group (e.g., OL1) shifted therapeutic focus to anticonvulsant activity. OL1 provided 100% protection against pentylenetetrazole-induced seizures at 200 mg/kg, suggesting improved blood-brain barrier penetration due to reduced polarity .
Physicochemical Properties
- Crystallinity : The target compound’s crystal packing involves weak C–H⋯O/N hydrogen bonds (Figure 1 in ), which may influence formulation stability compared to sulfonyl derivatives with higher melting points (e.g., 10g: 147–149°C) .
Biological Activity
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate is a derivative of metronidazole, a well-known antimicrobial agent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and antiglycation properties. This article explores the biological activity of this compound based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 275.26 g/mol. The compound features a dihedral angle of approximately 32.77° between the benzene and imidazole rings, indicating a certain degree of planarity which may influence its biological interactions .
Antibacterial Activity
Research indicates that derivatives of metronidazole, including this compound, exhibit significant antibacterial properties. Studies have shown that these compounds are effective against various strains of bacteria, particularly anaerobic bacteria. The mechanism often involves the generation of reactive nitro radicals that damage bacterial DNA .
Table 1: Antibacterial Efficacy of Metronidazole Derivatives
| Compound | Bacteria Targeted | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Metronidazole | Bacteroides fragilis | 0.5 µg/mL |
| This compound | Clostridium difficile | 0.25 µg/mL |
| Secnidazole | Helicobacter pylori | 0.75 µg/mL |
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The presence of the nitro group in the imidazole ring is believed to play a crucial role in its anticancer activity by enhancing cellular uptake and increasing reactive oxygen species (ROS) production within cancer cells .
Case Study: Anticancer Efficacy
In a study published in Pharmaceutical Biology, researchers evaluated the effects of various metronidazole derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM, suggesting strong potential for further development as an anticancer agent .
Antiglycation Activity
Another interesting aspect of this compound is its antiglycation potential, which refers to its ability to inhibit the formation of advanced glycation end-products (AGEs). AGEs are implicated in various chronic diseases, including diabetes and Alzheimer's disease. The study demonstrated that this derivative could effectively reduce glycation levels in vitro, indicating its potential role in mitigating complications associated with diabetes .
Q & A
Q. Methodology :
- Synthesis : The compound is synthesized via coupling reactions between 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol and 4-fluorobenzoic acid derivatives. Sulfur-containing intermediates are oxidized to sulfonyl analogues using meta-chloroperbenzoic acid (m-CPBA) .
- Characterization :
- NMR : and NMR confirm substituent positions and linker integrity (e.g., imidazole methyl at δ 2.56 ppm, fluorobenzoate aromatic protons at δ 7.39–7.93 ppm) .
- Elemental Analysis : Matches calculated/experimental values (e.g., C: 47.77% calc. vs. 47.79% exp.) .
- IR Spectroscopy : Peaks at ~1715 cm (ester C=O) and ~1356 cm (nitro group) validate functional groups .
Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?
Q. Methodology :
- Crystallography : Single-crystal X-ray diffraction data are collected and refined using SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution). The software’s robustness in handling anisotropic displacement parameters and twinned data is critical .
- Validation : Tools like WinGX and ORTEP ensure geometric accuracy (e.g., bond angles, torsion angles) and generate publication-quality figures .
Advanced: What in vitro methodologies are used to evaluate its antileishmanial activity?
Q. Methodology :
- Assay Design :
- Structure-Activity Relationship (SAR) :
Advanced: How is this compound utilized in PET radioligand development?
Q. Methodology :
- Radiolabeling :
- Precursor Synthesis : Bromo-substituted analogues are prepared for -labeling via nucleophilic substitution with -fluoride in DMSO/18-crown-6 .
- Biodistribution : EMT-6 tumor-bearing mice are injected intravenously; uptake (%ID/g) in tumors vs. normal tissues (e.g., liver, muscle) is quantified at 30 min post-injection .
- Metabolite Analysis : LC/MS identifies parent compounds vs. metabolites in rat plasma/urine, ensuring stability for in vivo applications .
Advanced: How do molecular docking studies inform its mechanism of action?
Q. Methodology :
- Target Selection : Docking into Leishmania enzyme active sites (e.g., trypanothione reductase) or hypoxia-specific proteins (e.g., nitroreductases) is performed using AutoDock Vina or Schrödinger Suite .
- Key Interactions :
Basic: What analytical challenges arise in characterizing this compound, and how are they resolved?
Q. Methodology :
- Challenges :
- NMR Signal Overlap : Aromatic protons in fluorobenzoate and imidazole rings may overlap.
- Hygroscopicity : Sulfonyl/sulfanyl linkers may absorb moisture, affecting elemental analysis.
- Solutions :
Advanced: What computational tools predict its metabolic stability and toxicity?
Q. Methodology :
- In Silico Tools :
Basic: How is batch-to-batch reproducibility ensured during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
